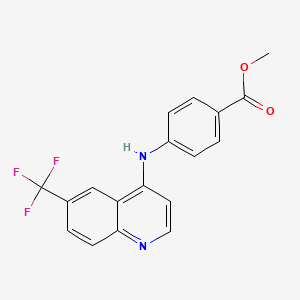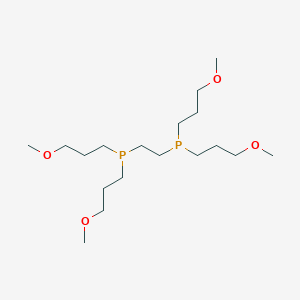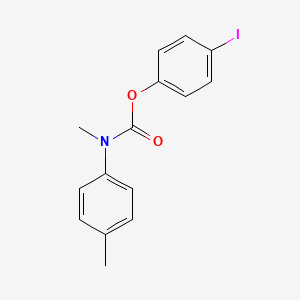
4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a carbamate group. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and 4-methylaniline.
Formation of Carbamate: The reaction involves the formation of a carbamate linkage through the reaction of 4-iodoaniline with methyl isocyanate in the presence of a suitable base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch reactors or continuous flow reactors can be used.
Catalysts and Solvents: Catalysts such as palladium or copper may be employed to enhance the reaction rate, and solvents like dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-iodophenyl N-methylcarbamate
- 4-methylphenyl N-methylcarbamate
- 4-iodophenyl N-ethyl-N-(4-methylphenyl)carbamate
Uniqueness
4-iodophenyl N-methyl-N-(4-methylphenyl)carbamate is unique due to the presence of both iodine and methyl groups, which confer specific reactivity and properties. This makes it distinct from other carbamates that may lack these functional groups.
Propriétés
Formule moléculaire |
C15H14INO2 |
|---|---|
Poids moléculaire |
367.18 g/mol |
Nom IUPAC |
(4-iodophenyl) N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C15H14INO2/c1-11-3-7-13(8-4-11)17(2)15(18)19-14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
Clé InChI |
WXDCELSVRIXHCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


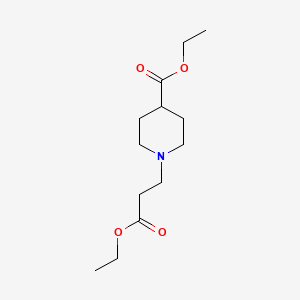


![6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123267.png)
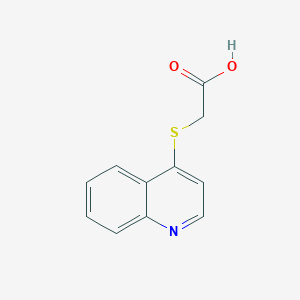
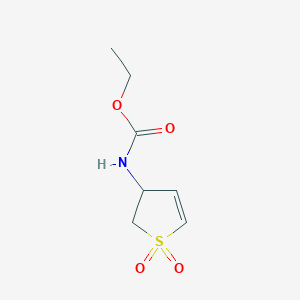
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetamide](/img/structure/B12123301.png)


